n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine
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Overview
Description
N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine is a compound that belongs to the class of tetrahydrobenzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydrobenzo[d]thiazole ring, which is a bicyclic structure containing both benzene and thiazole rings, and a propan-1-amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone to form the tetrahydrobenzo[d]thiazole ring. This intermediate is then reacted with a suitable alkylating agent, such as 1-bromopropane, to introduce the propan-1-amine group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amine .
Scientific Research Applications
N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. For example, as an inhibitor of bacterial DNA gyrase B, it binds to the enzyme’s active site, preventing the supercoiling of bacterial DNA and thus inhibiting bacterial replication . In cancer research, it inhibits the c-Met receptor tyrosine kinase, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine: Another derivative with similar biological activities.
Benzothiazole derivatives: These compounds share the benzothiazole core structure and have been studied for various therapeutic applications.
Uniqueness
N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine is unique due to its specific combination of the tetrahydrobenzo[d]thiazole ring and the propan-1-amine group, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets, such as bacterial DNA gyrase B and c-Met receptor tyrosine kinase, highlights its versatility and potential in drug development .
Properties
Molecular Formula |
C11H18N2S |
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Molecular Weight |
210.34 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C11H18N2S/c1-2-7-12-8-11-13-9-5-3-4-6-10(9)14-11/h12H,2-8H2,1H3 |
InChI Key |
WHVLFWJDDBVQRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=NC2=C(S1)CCCC2 |
Origin of Product |
United States |
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